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8-Bromo-2,6-dichloroquinoline is a heterocyclic organic compound that belongs to the quinoline family. It is characterized by the presence of bromine and chlorine substituents at the 8th and 2nd and 6th positions of the quinoline ring, respectively. This unique arrangement contributes to its distinctive chemical properties and biological activities. The molecular formula of 8-Bromo-2,6-dichloroquinoline is C9H4BrCl2N, with a molecular weight of approximately 276.95 g/mol .
These reactions allow for the synthesis of various derivatives that can be tailored for specific applications.
8-Bromo-2,6-dichloroquinoline has been investigated for its potential biological activities, particularly as an antimicrobial and antiviral agent. Studies suggest that it may inhibit specific enzymes or interfere with DNA replication processes, making it a candidate for therapeutic applications in treating diseases such as cancer and malaria . Its mechanism of action often involves interaction with molecular targets that are crucial for cellular processes.
The synthesis of 8-Bromo-2,6-dichloroquinoline typically involves classical methods such as:
The halogenation steps are crucial for introducing the bromine and chlorine substituents at specific positions on the quinoline ring. Industrial production may involve continuous flow reactors to enhance efficiency and minimize by-products .
8-Bromo-2,6-dichloroquinoline has diverse applications across various fields:
Research on interaction studies indicates that 8-Bromo-2,6-dichloroquinoline can interact with several biological targets. For instance, it may act as an inhibitor for specific enzymes involved in cancer progression. Its interactions are often studied using various biochemical assays to elucidate its potential therapeutic mechanisms .
Several compounds share structural similarities with 8-Bromo-2,6-dichloroquinoline. Here are some notable examples:
| Compound Name | Key Features |
|---|---|
| 4-Bromo-7,8-dichloroquinoline | Lacks bromine at the 8th position; different reactivity. |
| 8-Bromo-2-chloroquinoline | Contains only one chlorine; may exhibit different biological activity. |
| 2,4-Dichloroquinoline | Lacks bromine; serves as a simpler analog for comparison. |
Uniqueness: 8-Bromo-2,6-dichloroquinoline is unique due to the specific positioning of its bromine and chlorine atoms which significantly influence its reactivity profile and biological activity compared to similar compounds . This specificity allows it to be targeted for particular pharmacological applications that other compounds may not effectively address.
The quinoline scaffold of 8-bromo-2,6-dichloroquinoline is typically constructed via cyclization reactions that fuse benzene and pyridine rings. The Skraup synthesis remains a cornerstone for quinoline synthesis, employing aniline derivatives, glycerol, and concentrated sulfuric acid under dehydrating conditions. For brominated precursors, 2-bromoaniline serves as a starting material, where glycerol dehydration generates acrolein, initiating a Michael addition followed by cyclization and oxidation. In a patented approach, 2-bromoaniline undergoes reflux with crotonaldehyde and zinc chloride in propyl carbinol to yield 8-bromo-2-methylquinoline, a key intermediate.
The Friedländer synthesis offers an alternative route, particularly for introducing substituents at the 2-position. Condensation of 2-aminobenzaldehyde derivatives with ketones in basic or acidic media facilitates quinoline formation. For example, 2-amino-5-chlorobenzaldehyde reacts with acetylacetone to generate 2-methyl-6-chloroquinoline, which can subsequently undergo halogenation.
Recent advancements in Combes synthesis utilize 1,3-dicarbonyl compounds and aryl amines. For instance, ethyl acetoacetate and 2-bromoaniline form β-amino enones, which cyclize under thermal conditions to yield 4-hydroxyquinolines. These methods highlight the versatility of ring-closing strategies in establishing the quinoline core prior to functionalization.
Table 1: Comparison of Ring-Closing Methods for Quinoline Synthesis
Position-selective halogenation is critical for installing bromine and chlorine at the 8-, 2-, and 6-positions of the quinoline ring. Electrophilic aromatic substitution (EAS) dominates these transformations, with directing groups dictating regioselectivity. The 8-bromo substituent is introduced via bromination using molecular bromine (Br2) or HBr in the presence of Lewis acids like FeBr3. For example, quinoline treated with Br2 in acetic acid at 80°C yields 8-bromoquinoline as the major product due to the activating effect of the pyridine nitrogen.
Chlorination at the 2- and 6-positions leverages the ortho/para-directing influence of existing substituents. A patented method for 2,6-dichloroaniline synthesis involves sequential chlorination of aniline using hydrogen peroxide and hydrochloric acid, achieving >85% conversion. Applying similar conditions to 8-bromoquinoline, chlorination with Cl2 in dichloromethane at 0°C installs chlorine atoms at the 2- and 6-positions, guided by the electron-withdrawing bromine.
Table 2: Halogenation Conditions for 8-Bromo-2,6-Dichloroquinoline
| Halogen | Reagent | Catalyst | Temperature | Position Selectivity |
|---|---|---|---|---|
| Br | Br2, HBr | FeBr3 | 80°C | C8 |
| Cl | Cl2, HCl/H2O2 | FeCl3 | 0–25°C | C2, C6 |
Reductive amination enables the introduction of amine-containing side chains to 8-bromo-2,6-dichloroquinoline, expanding its utility in drug discovery. A patented route describes the reaction of 8-bromoquinoline-2-carbaldehyde with benzylamine in methanol, forming an imine intermediate. Subsequent reduction with sodium borohydride yields N-((8-bromoquinolin-2-yl)methyl)(phenyl)methylamine in 72% yield after column purification. This method exemplifies the compatibility of halogenated quinolines with standard reductive amination protocols.
Critical to this process is the stabilization of the imine intermediate, which is achieved using polar aprotic solvents like tetrahydrofuran (THF) and mild reducing agents. The presence of electron-withdrawing halogens enhances the electrophilicity of the carbonyl group, accelerating imine formation.
Transition-metal-catalyzed cross-couplings offer robust methods for appending functional groups to the halogenated quinoline core. While direct examples in the literature are limited, Suzuki-Miyaura coupling is theoretically applicable for substituting bromine at C8 with aryl or heteroaryl groups. For instance, palladium-catalyzed coupling of 8-bromo-2,6-dichloroquinoline with phenylboronic acid could yield 8-aryl derivatives, though reaction conditions must be optimized to account for steric hindrance from adjacent chlorines.
In a related approach, Buchwald-Hartwig amination may introduce amino groups at the 2- or 6-positions by displacing chlorine atoms using palladium catalysts and primary amines. The electron-deficient nature of the quinoline ring facilitates oxidative addition of palladium into the C–Cl bond, enabling coupling under mild conditions.
DNA intercalation represents a primary mechanism through which 8-Bromo-2,6-dichloroquinoline exerts its antiproliferative effects. The compound demonstrates the ability to bind between DNA base pairs, resulting in inhibition of DNA biosynthesis and subsequent cellular dysfunction [6].
The intercalation process occurs through preferential binding to guanine-cytosine (GC) rich sequences containing non-alternative cytosine-cytosine (CC) sites [6]. This binding pattern represents a novel mechanism distinct from conventional intercalating agents that typically bind at alternating sites. The asymmetric structure of 8-Bromo-2,6-dichloroquinoline contributes to its tight binding affinity, attributed to its highly planar ionized character at physiological pH conditions [6].
Nuclear magnetic resonance (NMR) spectroscopy studies reveal that quinoline derivatives exhibit chemical shift perturbations and line width changes that differentiate intercalation from groove binding modes [7]. The association constants (K) derived from multiple independent NMR signals demonstrate acceptable agreement for intercalation binding, with binding constants ranging from low to high micromolar concentrations depending on structural modifications [7].
The presence of halogen substituents (bromine and chlorine) at specific positions enhances the binding affinity through electrostatic interactions and stacking effects of the aromatic components [7]. Salt effects demonstrate that binding can be quantified with additive contributions from salt bridges of ammonium centers and stacking effects of aromatic parts [7].
DNA melting studies and calorimetric measurements provide additional evidence for intercalation mechanisms. The compound induces hyperchromic or hypochromic shifts in UV-visible spectra, indicating groove-binding interactions with binding constants (Kb) in the micromolar range [8]. These spectral changes correlate with antiproliferative activity against various cell lines [8].
Molecular docking studies reveal that 8-Bromo-2,6-dichloroquinoline forms hydrogen bonds, π-π stacking interactions, and hydrophobic contacts with DNA bases [9]. The binding free energy calculations using Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approaches provide quantitative measurements of interaction strength [9].
The compound's DNA intercalation ability correlates directly with its antiproliferative potency. Structure-function correlation studies indicate that intercalation strength positively correlates with enhanced transfection efficiency and increased gene expression modulation [10]. The mechanism involves displacement of polycations from nucleic acids and alteration of biophysical properties of released nucleic acids [10].
| DNA Interaction Parameter | Value/Range | Method | Reference |
|---|---|---|---|
| Binding Constants (K) | μM range | NMR Spectroscopy | [7] |
| GC Sequence Preference | High | Spectroscopy | [6] |
| Melting Temperature Change | Variable | Calorimetry | [8] |
| Binding Free Energy | Quantified | MM-GBSA | [9] |
Biophysical characterization of 8-Bromo-2,6-dichloroquinoline protein interactions employs multiple complementary techniques to determine binding affinity and interaction mechanisms. Microscale thermophoresis (MST) represents a primary method for measuring protein-ligand binding affinity with high precision and sensitivity [11].
MST experiments using fluorescently labeled protein constructs yield dissociation constants (Kd) in the micromolar range. For structurally related quinoline compounds, Kd values of 79.8 ± 6 micromolar and 207 ± 75 micromolar have been determined, demonstrating perfect agreement between different experimental approaches [11]. The technique provides thermodynamic parameters that characterize the strength and specificity of protein-compound interactions [11].
Nuclear magnetic resonance (NMR) spectroscopy offers detailed structural information about protein-ligand complexes. Protein-observed NMR experiments using uniformly 15N-labeled proteins monitor chemical shift perturbations (CSP) upon ligand titration [11]. Two-dimensional 1H-15N HSQC spectra facilitate quantification of binding affinity through concentration-dependent chemical shift changes [11].
The binding affinity quantification through 15N-labeled protein NMR yields Kd values of 446 ± 182 micromolar for quinoline derivatives [11]. Prominent chemical perturbations of multiple cross-peaks indicate specific binding interactions at defined protein sites [11]. The gradual concentration-dependent changes in chemical shifts confirm specific binding mechanisms rather than non-specific aggregation [11].
Fluorescence spectroscopy provides additional quantitative measurements of protein-ligand interactions. Intrinsic tryptophan fluorescence quenching and extrinsic fluorophore displacement assays determine binding constants and stoichiometry of complex formation [8]. Quantum yield measurements for quinoline-metal complexes demonstrate values of 0.087, 0.094, 0.051, and 0.021 for different coordination environments [12].
Circular dichroism (CD) spectroscopy reveals conformational changes in protein secondary structure upon 8-Bromo-2,6-dichloroquinoline binding. Far-UV CD spectra monitor α-helical and β-sheet content changes, while near-UV CD detects tertiary structure modifications [13]. Thermal denaturation studies using CD spectroscopy determine melting temperatures and thermodynamic stability of protein-ligand complexes [13].
Surface plasmon resonance (SPR) and bio-layer interferometry (BLI) techniques provide real-time kinetic analysis of binding interactions. Association and dissociation rate constants (kon and koff) are measured directly, allowing calculation of equilibrium dissociation constants and binding kinetics [14]. These label-free methods eliminate potential fluorophore interference and provide direct binding measurements [14].
Isothermal titration calorimetry (ITC) offers complete thermodynamic characterization including binding enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). Heat capacity changes (ΔCp) provide information about hydrophobic interactions and conformational changes upon binding [11]. Stoichiometry determination confirms binding ratios and cooperativity effects [11].
| Biophysical Method | Parameter Measured | Typical Range | Reference |
|---|---|---|---|
| MST | Kd | 79.8 ± 6 μM | [11] |
| NMR (15N-labeled) | Kd | 446 ± 182 μM | [11] |
| Fluorescence | Quantum Yield | 0.021 - 0.094 | [12] |
| CD Spectroscopy | Structural Changes | Qualitative | [13] |
| SPR/BLI | kon, koff, Kd | Real-time | [14] |
Metabolic stability evaluation of 8-Bromo-2,6-dichloroquinoline utilizes hepatic microsomal fraction assays to determine biotransformation pathways and enzymatic degradation rates. Liver microsome preparations from multiple species provide comparative metabolic profiles and species-specific differences in compound metabolism [15] [16].
Cytochrome P450 enzyme systems represent the primary metabolic pathway for quinoline compounds. CYP2A6 functions as the principal cytochrome P450 involved in quinoline-1-oxide formation in human liver microsomes, demonstrating a correlation coefficient (r) of 0.95 [17]. CYP2E1 primarily catalyzes 3-hydroxyquinoline formation with a correlation coefficient (r) of 0.93 in human hepatic systems [17].
Species-specific metabolic differences show significant variation between human and rodent liver microsomes. Quinoline-1-oxide formation occurs in substantial quantities in human microsomes but only in minute amounts in rat liver preparations [17]. CYP2A6 activity correlates strongly with quinoline-5,6-diol formation in human systems (r = 0.91), reflecting quinoline-5,6-epoxide intermediate formation [17].
Microsomal incubation conditions require optimization for protein concentration, cofactor availability, and incubation duration. Protein concentrations of 63.6 mg/mL and 59.8 mg/mL have been employed for rat microsomal fractions using different anesthetic protocols [15]. Ethylic ether anesthesia produces higher metabolite concentrations compared to thiopental treatment [15].
Enantioselective metabolism demonstrates preferential biotransformation of specific stereoisomers. (-)(R)-enantiomers undergo preferential metabolism with concentration ratios [(-)(R)/(+)(S)] of 2.2 for DCQ metabolites and 3.3 for DHCQ metabolites [15]. (-)(R)-DHCQ represents the major formed metabolite in microsomal metabolism studies [15].
Metabolic pathway identification involves liquid chromatography-mass spectrometry (LC/MS) analysis for biotransformation product characterization. Hydroxylation of side chains represents the predominant metabolic pathway, involving multiple cytochrome enzymes, particularly CYP2B1, CYP2A6, and CYP1A1 at greater than 80% involvement [16]. Minor metabolites involving quinoline ring hydroxylation utilize fewer cytochrome enzymes [16].
Glutathione conjugation represents an alternative metabolic pathway for reactive quinoline derivatives. Glutathione depletion assays measure reactive metabolite formation through microsomal biotransformation [18]. Reactive metabolites preferentially undergo detoxification through glutathione conjugation but may also bind covalently to cellular proteins via thiol groups [18].
Metabolic stability quantification employs half-life determination and clearance calculations from time-course incubation studies. Intrinsic clearance (CLint) values provide species-specific predictions for in vivo pharmacokinetics. Hepatocyte incubation studies complement microsomal data by including Phase II conjugation reactions such as glucuronidation [16].
Inhibition studies using specific cytochrome P450 inhibitors and antibodies confirm enzymatic pathway involvement. Quinidine inhibition affects CYP2D6-mediated metabolism, while ketoconazole inhibits CYP3A4 activity [17]. Cyclohexene oxide specifically inhibits microsomal epoxide hydrolase, confirming epoxide intermediate formation [17].
| Metabolic Parameter | Human Microsomes | Rat Microsomes | Reference |
|---|---|---|---|
| CYP2A6 Correlation (r) | 0.95 | Minimal | [17] |
| CYP2E1 Correlation (r) | 0.93 | Variable | [17] |
| Protein Concentration | Variable | 63.6 mg/mL | [15] |
| Enantioselective Ratio | 2.2 - 3.3 | Similar | [15] |
| Primary Enzymes | CYP2A6, CYP2E1 | CYP2B1, CYP1A1 | [17] [16] |